Cas no 1046213-20-0 (N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide)
![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1046213-20-0x500.png)
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-2-carboxamide
- N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide
- AKOS024522686
- N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-2-carboxamide
- 1046213-20-0
- F5854-3762
-
- Inchi: 1S/C14H16N2OS/c1-15-8-2-4-12(15)10-16(11-6-7-11)14(17)13-5-3-9-18-13/h2-5,8-9,11H,6-7,10H2,1H3
- InChI Key: WXCNLTAKXUZTDX-UHFFFAOYSA-N
- SMILES: C1(C(N(C2CC2)CC2=CC=CN2C)=O)SC=CC=1
Computed Properties
- Exact Mass: 260.09833431g/mol
- Monoisotopic Mass: 260.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.5Ų
- XLogP3: 2.2
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5854-3762-20mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5854-3762-50mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5854-3762-10mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5854-3762-30mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5854-3762-75mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5854-3762-100mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5854-3762-2μmol |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5854-3762-3mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-3762-20μmol |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5854-3762-25mg |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide |
1046213-20-0 | 25mg |
$109.0 | 2023-09-09 |
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide Related Literature
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide (CAS No. 1046213-20-0): An Overview of a Promising Compound in Medicinal Chemistry
N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide (CAS No. 1046213-20-0) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as CPMP-TCA, belongs to a class of molecules known for their biological activities, particularly in the areas of neurology and oncology.
The cyclopropyl group in CPMP-TCA is a key structural element that contributes to its stability and bioavailability. Cyclopropyl-containing compounds are known for their ability to enhance the lipophilicity and metabolic stability of drug candidates, making them attractive for drug design. The methylpyrrole moiety, on the other hand, is a versatile functional group that can participate in various biological interactions, including receptor binding and enzyme inhibition.
Recent studies have highlighted the potential of CPMP-TCA as a modulator of the serotonin 5-HT6 receptor, which is implicated in several neurological disorders such as Alzheimer's disease and schizophrenia. A study published in the Journal of Medicinal Chemistry demonstrated that CPMP-TCA exhibits high affinity and selectivity for the 5-HT6 receptor, suggesting its potential as a lead compound for the development of novel treatments for cognitive disorders.
In addition to its role in neurology, CPMP-TCA has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways. For instance, a study published in Cancer Research reported that CPMP-TCA effectively inhibits the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This finding suggests that CPMP-TCA could be a valuable candidate for further investigation as an anticancer agent.
The synthetic route to CPMP-TCA involves several well-established chemical transformations, making it accessible for large-scale production. The synthesis typically begins with the formation of the thiophene carboxylic acid, which is then coupled with an appropriate amine derivative containing the cyclopropyl and methylpyrrole groups. The final step involves the formation of the amide bond through a coupling reaction, yielding the desired product with high purity and yield.
The pharmacokinetic properties of CPMP-TCA have been extensively studied to ensure its suitability for clinical applications. In vitro and in vivo assays have shown that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, which are crucial for its effectiveness as a therapeutic agent. Additionally, preliminary toxicology studies have indicated that CPMP-TCA has a good safety profile at therapeutic doses.
In conclusion, N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide (CAS No. 1046213-20-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, coupled with its favorable pharmacological properties, make it an attractive candidate for further development in both neurological and oncological research. As ongoing studies continue to elucidate its mechanisms of action and clinical potential, CPMP-TCA is poised to play a significant role in advancing our understanding and treatment of various diseases.
1046213-20-0 (N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]thiophene-2-carboxamide) Related Products
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)




